molecular formula C16H21NO3 B13205755 1-(4-Ethoxyphenyl)-3-propanoylpiperidin-2-one

1-(4-Ethoxyphenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13205755
M. Wt: 275.34 g/mol
InChI Key: BVUZOWGCTZSXPQ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-propanoylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of an ethoxyphenyl group attached to a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-propanoylpiperidin-2-one typically involves the reaction of 4-ethoxybenzaldehyde with piperidin-2-one in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Ethoxyphenyl)-3-propanoylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethoxy group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C16H21NO3/c1-3-15(18)14-6-5-11-17(16(14)19)12-7-9-13(10-8-12)20-4-2/h7-10,14H,3-6,11H2,1-2H3

InChI Key

BVUZOWGCTZSXPQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

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